molecular formula C8H6Br2 B3047839 Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- CAS No. 145708-71-0

Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-

Cat. No.: B3047839
CAS No.: 145708-71-0
M. Wt: 261.94 g/mol
InChI Key: BQHUBDRCPFXCEM-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is a chemical compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, where two bromine atoms are substituted at the 2 and 5 positions. The presence of these bromine atoms significantly influences the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. This can be achieved through the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- may involve continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form bicyclo[4.2.0]octa-1,3,5-triene by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of dibromo derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-triene.

    Oxidation: Formation of dibromo derivatives with additional functional groups.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity and stability, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without bromine substitution.

    Bicyclo[4.2.0]octa-1,3,5-triene, 2-bromo-: A mono-brominated derivative.

    Bicyclo[4.2.0]octa-1,3,5-triene, 2,3-dibromo-: A dibrominated derivative with bromine atoms at different positions.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is unique due to the specific positioning of the bromine atoms, which affects its reactivity and interaction with other molecules. This compound’s distinct structure and properties make it valuable for various applications in research and industry.

Properties

IUPAC Name

2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHUBDRCPFXCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464122
Record name Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145708-71-0
Record name Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Reactant of Route 2
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Reactant of Route 3
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-

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